molecular formula C12H11ClFN3O B7581559 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide

Cat. No. B7581559
M. Wt: 267.68 g/mol
InChI Key: VYLHWHXYIVNDIW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of imidazole-based compounds and has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has been shown to have low toxicity and does not exhibit any significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. However, 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide also has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for administration in animal models. Additionally, the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide is not fully understood and requires further investigation.

Future Directions

There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide. One direction is to investigate the potential therapeutic applications of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide in human clinical trials. Another direction is to investigate the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide in more detail to better understand its anti-inflammatory, analgesic, and anti-tumor properties. Additionally, future studies could investigate the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with imidazole-5-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then reacted with N-(2-bromoethyl)acetamide to yield 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has also been shown to exhibit analgesic properties by reducing pain sensitivity in animal models. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1H-imidazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c13-10-2-1-3-11(14)9(10)4-12(18)16-6-8-5-15-7-17-8/h1-3,5,7H,4,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLHWHXYIVNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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